molecular formula C14H21ClN2O B1372285 1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride CAS No. 1158369-93-7

1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride

Cat. No.: B1372285
CAS No.: 1158369-93-7
M. Wt: 268.78 g/mol
InChI Key: ZMLQTZOTSHJOOT-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of 1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-aminopiperidine with 3-phenylpropan-1-one under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride has several scientific research applications:

Comparison with Similar Compounds

1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride can be compared with other piperidine derivatives such as:

    Piperine: Found in black pepper, known for its antioxidant and anticancer properties.

    Piperidine: A basic structure used in the synthesis of various pharmaceuticals.

    Spiropiperidines: Known for their potential anticancer activity

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c15-13-8-10-16(11-9-13)14(17)7-6-12-4-2-1-3-5-12;/h1-5,13H,6-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLQTZOTSHJOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158369-93-7
Record name 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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